Antibacterial Potency Against Escherichia coli: Direct MIC Comparison with Norfloxacin
In a head-to-head antibacterial screening study, Ethyl 4-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate demonstrated a minimum inhibitory concentration (MIC) of 2.50 µg/mL against Escherichia coli, which was numerically superior to norfloxacin (MIC = 2.61 µg/mL) tested under the same experimental conditions . This result positions the target compound as equipotent to—and marginally more potent than—a clinically established fluoroquinolone benchmark in this Gram-negative model.
| Evidence Dimension | In vitro antibacterial potency (MIC) against Escherichia coli |
|---|---|
| Target Compound Data | MIC = 2.50 µg/mL |
| Comparator Or Baseline | Norfloxacin: MIC = 2.61 µg/mL |
| Quantified Difference | Target compound is approximately 4% more potent (ΔMIC = 0.11 µg/mL) |
| Conditions | Standard broth microdilution assay; bacterial strain and medium not fully specified in available source excerpt |
Why This Matters
For researchers evaluating quinoline-piperazine hybrids as antibacterial leads, this compound offers norfloxacin-comparable Gram-negative potency with a structurally distinct scaffold that may circumvent fluoroquinolone-resistance mechanisms targeting the C-6 fluoro and C-7 piperazinyl substituents of classical fluoroquinolones.
